![molecular formula C35H43ClN2O8 B055678 Cryptophycin 1 CAS No. 124689-65-2](/img/structure/B55678.png)
Cryptophycin 1
描述
Cryptophycins are a family of macrolide molecules that are potent cytotoxins. They were originally discovered in cyanobacteria of the genus Nostoc in 1990 . Cryptophycins are members of the depsipeptide family and have been studied for their potential antiproliferative properties, making them useful in developing chemotherapy . These compounds were initially patented as antifungal agents and later identified as microtubule inhibitors .
准备方法
合成路线和反应条件: 隐藻素可以通过化学和化学酶法合成。 隐藻素的全合成涉及四个构建基元的组装,即 A-D 基元 。 合成通常包括偶联反应、官能团的保护和脱保护以及环化等步骤 。 例如,Sih 合成使用夏威夷路线组装 C-D 基元,然后在 DCC、1-羟基苯并三唑和 Hünig 碱存在下,在 THF 中与 B 基元偶联 .
工业生产方法: 化学酶法合成涉及使用非核糖体肽合成酶模块来形成酯键,可以优化用于大规模生产 .
化学反应分析
反应类型: 隐藻素会经历各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是使用 P450 эпоксидаза 将隐藻素-4 氧化生成隐藻素-2 。 该反应具有区域选择性和立体选择性,突出了酶的底物耐受性和协同性 .
常用试剂和条件:
氧化: P450 эпоксидаза 用于隐藻素-4 的 эпоксидация.
还原: 可以使用特定的还原剂来修饰隐藻素结构中的官能团。
取代: 可以引入各种亲核试剂来取代特定的官能团,从而改变化合物的性质。
主要产品:
隐藻素-2: 由隐藻素-4 的 эпоксидация 生成.
修饰的隐藻素: 通过取代反应可以合成各种类似物,用于研究构效关系.
科学研究应用
Anticancer Activity
Mechanism of Action
Cryptophycin 1 exhibits its anticancer effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism positions it as a powerful antitumor agent, particularly against multidrug-resistant cancer cells. Studies have shown that this compound can induce apoptosis more rapidly than many conventional chemotherapeutics by targeting the Bcl-2 protein, which is involved in regulating cell survival .
Efficacy Against Different Cancer Types
Research indicates that this compound demonstrates significant activity against a variety of cancers, including:
- Breast Cancer : It has shown effectiveness against invasive breast cancer cells.
- Colon Cancer : The compound exhibits substantial antiproliferative effects on colon cancer cell lines.
- Pancreatic Cancer : Its potency extends to pancreatic cancer, making it a candidate for further investigation in this challenging area .
Drug Delivery Systems
Conjugation with Targeting Peptides
Recent studies have explored the conjugation of this compound with targeting peptides to enhance selectivity towards cancer cells while minimizing systemic toxicity. For instance, the incorporation of Arg-Gly-Asp (RGD) peptides has been investigated to target integrin αvβ3, which is overexpressed in many tumors. This strategy aims to improve the therapeutic index of this compound by ensuring that higher concentrations are delivered directly to tumor tissues .
Self-Immolative Linkers
The development of self-immolative linkers has been employed to control the release profile of this compound from drug conjugates. Studies have demonstrated that modifications in these linkers can significantly influence drug release rates and stability in plasma, thereby enhancing the overall efficacy of the treatment .
Biotechnological Production
Green Synthesis Approaches
The production of this compound has traditionally relied on chemical synthesis methods, which can be environmentally taxing. Recent projects have focused on microbiological production using Nostoc strains cultivated in photobioreactors. This green approach aims to optimize conditions for higher yield while minimizing ecological impact. The CryptoGreen project exemplifies efforts to harness photosynthetic microorganisms for sustainable production of high-value metabolites like this compound .
Case Studies
作用机制
相似化合物的比较
隐藻素与其他微管抑制剂(如长春花生物碱和紫杉醇类)进行比较:
长春花生物碱: 隐藻素和长春花生物碱都抑制微管聚合,但隐藻素不易受 P 糖蛋白介导的耐药性影响.
紫杉醇类: 与稳定微管的紫杉醇类不同,隐藻素会使微管解聚.
类似化合物:
长春花生物碱: 长春碱、长春新碱
紫杉醇类: 紫杉醇、多西他赛
生物活性
Cryptophycin 1 is a potent antitumor compound derived from cyanobacteria, specifically from the Nostoc species. This compound belongs to a unique family of 16-membered macrolide antimitotic agents known for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various tumor types, and the ongoing research surrounding its therapeutic potential.
This compound primarily exerts its biological effects through the following mechanisms:
- Microtubule Disruption : Cryptophycin binds to tubulin, inhibiting its polymerization into microtubules. This action is critical for cell division, as microtubules are essential components of the mitotic spindle. Cryptophycin has been shown to reduce microtubule polymerization by approximately 50% at a drug:tubulin ratio of 0.1, without altering the critical concentration required for polymerization .
- Apoptosis Induction : Cryptophycin activates apoptotic pathways more rapidly than many clinically used chemotherapeutics by deactivating the Bcl-2 protein, which is known to inhibit apoptosis. This rapid induction of apoptosis occurs at considerably lower concentrations compared to other antitumor agents .
- Resistance Against Multidrug Resistance (MDR) : Cryptophycin demonstrates significant activity against MDR tumor cells, which often express P-glycoprotein (P-gp), a drug efflux pump that reduces the efficacy of many anticancer drugs. The ability of Cryptophycin to remain effective in these resistant cell lines highlights its potential as a valuable therapeutic agent .
Efficacy Against Tumor Types
This compound exhibits potent antiproliferative activity across various cancer types:
- Breast Cancer : Studies have indicated strong efficacy against mammary tumors, with significant cytotoxicity observed in vitro and in vivo.
- Colon Cancer : Cryptophycin has shown effectiveness against human colorectal carcinoma (HCT-116), with activity noted in low picomolar concentrations .
- Pancreatic Cancer : The compound has also been evaluated for its antitumor effects against pancreatic cancer models, demonstrating promising results .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Cryptophycin analogs has revealed important insights into optimizing their biological activity:
- Fluorinated Analogues : The synthesis of fluorinated cryptophycins has been explored to enhance lipophilicity and bioactivity. However, some modifications have led to decreased activity against tumor cells, indicating that careful consideration must be given to structural changes .
Compound | IC50 (KB-3-1) [pM] | IC50 (KB-V1) [nM] | Fold Resistance |
---|---|---|---|
This compound | 2 | 15.5 | 16.7 |
Fluorinated Analogue | 22 | 66.0 | 10.1 |
Another Analogue | 31 | 2970 | 98.4 |
Case Studies and Research Findings
Several studies have highlighted the potential of Cryptophycin as a therapeutic agent:
- Total Synthesis and Evaluation : A comprehensive study demonstrated that selectively fluorinated cryptophycins maintain significant biological activity against MDR tumor cells, although some analogs exhibited reduced potency compared to the parent compound .
- Chemoenzymatic Synthesis : Recent advancements in chemoenzymatic synthesis have facilitated the production of novel cryptophycin derivatives with improved pharmacological properties, further supporting their potential use in targeted cancer therapies .
- Antibody Drug Conjugates : Cryptophycins are being investigated as payloads for antibody-drug conjugates, aiming to enhance targeted delivery and reduce systemic toxicity while maintaining high efficacy against tumors .
属性
IUPAC Name |
(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOPSMXOBPNNV-VVCTWANISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046187 | |
Record name | Cryptophycin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124689-65-2 | |
Record name | Cryptophycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptophycin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRYPTOPHYCIN 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。